molecular formula C10H12N5Na3O10P2 B15385586 trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

カタログ番号: B15385586
分子量: 493.15 g/mol
InChIキー: DRQVDNDKEVNMJT-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate (CAS: 93919-41-6) is a sodium salt of deoxyguanosine triphosphate (dGTP), a critical nucleotide in DNA synthesis. Its IUPAC name reflects a deoxyribose sugar moiety linked to a guanine base and three phosphate groups, with three sodium counterions enhancing solubility. Structurally, it consists of:

  • Deoxyribose sugar: A 2'-deoxyoxolane ring with hydroxyl groups at the 3' and 5' positions.
  • Guanine base: A purine derivative with amino and ketone functional groups at positions 2 and 6, respectively.
  • Triphosphate chain: Three phosphoryl groups esterified to the 5'-hydroxyl of the sugar.

This compound serves as a substrate in DNA polymerase reactions, enabling primer extension during replication and PCR applications . Its trisodium form improves stability in aqueous buffers, making it essential in molecular biology workflows.

特性

分子式

C10H12N5Na3O10P2

分子量

493.15 g/mol

IUPAC名

trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3

InChIキー

DRQVDNDKEVNMJT-UHFFFAOYSA-K

正規SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

製品の起源

United States

類似化合物との比較

Structural Comparison

Deoxycytidine Triphosphate (dCTP)
  • Base: Cytosine (pyrimidine with an amino group at position 4).
  • Formula : C₉H₁₄N₃Na₂O₁₃P₃ .
  • Key Difference : The pyrimidine base in dCTP lacks the purine structure and 6-oxo group present in the target compound. This alters base-pairing specificity (cytosine pairs with guanine) .
Guanosine-5'-Triphosphate Trisodium Salt (GTP)
  • Sugar : Ribose (with a 2'-hydroxyl group absent in deoxyribose).
  • Formula : C₁₀H₁₄N₅Na₃O₁₄P₃ .
  • Key Difference : The ribose sugar in GTP increases susceptibility to alkaline hydrolysis compared to 2'-deoxyribose in the target compound. GTP primarily functions in RNA synthesis and cellular signaling .
2'-Deoxyguanosine-5'-Diphosphate Trisodium Salt (dGDP)
  • Phosphate Groups : Two instead of three.
  • Formula : C₁₀H₁₂N₅Na₃O₁₀P₂ .
  • Key Difference : The absence of the terminal phosphate reduces its role in polymerization. dGDP is a metabolic intermediate in nucleotide salvage pathways .

Functional Comparison

Compound Role in Biology Key Applications
Target dGTP Trisodium DNA synthesis (primer extension) PCR, cDNA synthesis, sequencing
dCTP Trisodium DNA synthesis (cytosine incorporation) Site-directed mutagenesis, cloning
GTP Trisodium RNA synthesis, GTPase signaling In vitro transcription, energy transfer
GDP-D-Mannose Disodium Glycosylation pathways Glycoprotein and glycolipid biosynthesis

Physicochemical Properties

Property Target dGTP Trisodium dCTP Trisodium GTP Trisodium
Molecular Formula C₁₀H₁₃N₅Na₃O₁₃P₃ C₉H₁₄N₃Na₂O₁₃P₃ C₁₀H₁₄N₅Na₃O₁₄P₃
Molecular Weight (g/mol) 573.13 511.12 583.18
Solubility High (aqueous) High (aqueous) Moderate (polar solvents)
Stability Stable at -20°C Sensitive to nucleases Heat-labile

Research Findings

  • Antiviral Potential: Nucleotide analogs like adenosine monophosphate derivatives show binding affinity to SARS-CoV-2 proteins (e.g., PLpro, Nsp3) .
  • Synthesis : Methods for analogous nucleotides (e.g., thiophosphate derivatives) involve protecting-group strategies and phosphate coupling, as seen in the synthesis of compound 42 .

Q & A

Q. What are the optimal reaction conditions for synthesizing trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate?

Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature: Maintain between 20–25°C to prevent degradation of the nucleotide core .
  • pH: Use buffered solutions (pH 7.0–7.5) to stabilize the phosphate groups and avoid hydrolysis .
  • Reactant Ratios: A 1:1.2 molar ratio of the purine precursor to phosphorylating agents improves yield .
  • Purity Assessment: Post-synthesis purification via HPLC (C18 column, 0.1 M ammonium acetate buffer, gradient elution) ensures >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine X-ray crystallography and NMR spectroscopy :

  • X-ray Crystallography: Resolves the stereochemistry of the oxolan ring and phosphate linkages. Use synchrotron radiation (λ = 0.98 Å) for high-resolution data .
  • NMR: ¹H and ³¹P NMR identify proton environments (e.g., δ 8.2 ppm for purine protons) and phosphate connectivity (δ -2 to -4 ppm for phosphodiester bonds) .
  • CCP4 Suite (e.g., REFMAC5) for crystallographic refinement and validation .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzymatic interactions be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigate via:

  • Enzyme Kinetics: Compare KmK_m and VmaxV_{max} values under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities to rule out non-specific interactions .
  • Control Experiments: Test structurally similar analogs (e.g., : deoxyguanosine triphosphate derivatives) to assess cross-reactivity .

Q. What strategies are effective for modifying the compound to enhance its stability in aqueous solutions?

Methodological Answer:

  • Phosphate Group Protection: Introduce tert-butyl or benzyl groups to the phosphate moieties during synthesis to reduce hydrolysis .
  • Chelation: Add Mg²⁺ or Ca²⁺ ions (1–5 mM) to stabilize the phosphodiester bonds .
  • Lyophilization: Freeze-dry the compound in sucrose or trehalose matrices for long-term storage .

Q. How does the compound interact with DNA polymerases, and what experimental designs can validate these interactions?

Methodological Answer:

  • Primer Extension Assays: Use radiolabeled (³²P) primers and gel electrophoresis to detect incorporation into DNA strands.
  • Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure real-time binding kinetics with polymerase enzymes .
  • Molecular Dynamics Simulations: Model interactions with polymerase active sites (e.g., T7 DNA polymerase) using AMBER or GROMACS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。